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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of T16A(inh)-C01, a potent and

selective inhibitor of the TMEM16A (ANO1) calcium-activated chloride channel (CaCC), in

various in vitro assays. The information is intended to guide researchers in designing and

executing experiments to investigate the role of TMEM16A in diverse physiological and

pathophysiological processes.

Introduction
T16A(inh)-C01 is a small molecule inhibitor of the TMEM16A chloride channel, a key player in

cellular processes such as fluid secretion, smooth muscle contraction, and neuronal signaling.

[1] Dysregulation of TMEM16A has been implicated in a range of diseases, including

hypertension, asthma, and cystic fibrosis, making it a valuable target for therapeutic

intervention.[1] These protocols detail the use of T16A(inh)-C01 in common in vitro assays to

probe TMEM16A function.

Data Presentation: T16A(inh)-C01 Concentration for
In Vitro Assays
The effective concentration of T16A(inh)-C01 can vary depending on the cell type and the

specific experimental conditions. The following table summarizes reported concentrations and

their effects in various in vitro assays.
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Assay Type
Cell
Line/Tissue

Agonist
(Concentrat
ion)

T16A(inh)-
C01
Concentrati
on

Observed
Effect

Reference

Short-Circuit

Current

TMEM16A-

expressing

FRT cells

ATP (100 µM) IC50 ~1.1 µM

Inhibition of

TMEM16A-

mediated

chloride

current

[2]

Iodide Influx

(YFP-based)

TMEM16A-

expressing

FRT cells

ATP (100 µM) 10 µM

Significant

inhibition of

iodide influx

[3]

Whole-Cell

Patch Clamp

TMEM16A-

expressing

FRT cells

Intracellular

Ca2+ (275

nM)

10 µM

Nearly

complete,

voltage-

independent

block of

TMEM16A

current

[2]

Short-Circuit

Current

Human

Bronchial

Epithelial

(CF)

UTP (100

µM)
10 µM

~25%

reduction in

peak

transient

current

[2]

Vasorelaxatio

n

Rodent

Resistance

Arteries

Noradrenalin

e or U46619
0.1 - 10 µM

Concentratio

n-dependent

relaxation

[4]

Signaling Pathways Involving TMEM16A
TMEM16A is a calcium-activated chloride channel that plays a crucial role in various signaling

pathways. Its activation is triggered by an increase in intracellular calcium, often initiated by G-

protein coupled receptor (GPCR) or receptor tyrosine kinase (RTK) activation. Upon activation,

TMEM16A mediates chloride efflux, leading to membrane depolarization. This change in
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membrane potential can, in turn, activate voltage-gated calcium channels (VGCCs), leading to

a further increase in intracellular calcium and downstream signaling events.
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Caption: TMEM16A signaling pathway.

Experimental Workflow for In Vitro Assays
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The following diagram illustrates a general workflow for studying the effect of T16A(inh)-C01
on TMEM16A activity in vitro.
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Caption: General experimental workflow.

Experimental Protocols
Short-Circuit Current (Isc) Measurement in Polarized
Epithelial Cells
This protocol is designed to measure ion transport across a polarized epithelial monolayer

grown on a permeable support, using an Ussing chamber system.

Materials:

TMEM16A-expressing epithelial cells (e.g., FRT, HT-29, or primary bronchial epithelial cells)

Permeable cell culture inserts (e.g., Snapwell™)

Ussing chamber system with voltage-clamp amplifier

Krebs-bicarbonate Ringer (KBR) solution: 115 mM NaCl, 2.5 mM KH2PO4, 25 mM NaHCO3,

1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose, pH 7.4, gassed with 95% O2/5% CO2.

Agonist stock solution (e.g., 100 mM ATP or UTP in water)

T16A(inh)-C01 stock solution (e.g., 10 mM in DMSO)

Procedure:

Seed TMEM16A-expressing cells onto permeable supports and culture until a confluent,

polarized monolayer is formed. This typically takes 7-14 days.

Mount the permeable support in the Ussing chamber, separating the apical and basolateral

compartments.

Fill both compartments with pre-warmed (37°C) and gassed KBR solution.
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Equilibrate the system for 20-30 minutes, maintaining the temperature at 37°C and

continuous gassing.

Measure the baseline short-circuit current (Isc).

Add T16A(inh)-C01 to the apical and/or basolateral compartment to achieve the desired final

concentration. Incubate for 10-15 minutes.

Add the TMEM16A agonist (e.g., ATP to the apical side to a final concentration of 100 µM).

Record the change in Isc. The peak change in current represents the agonist-induced ion

transport.

Data from multiple concentrations of T16A(inh)-C01 can be used to generate a dose-

response curve and calculate the IC50 value.

Iodide Influx Assay using YFP-Expressing Cells
This fluorescence-based assay measures the influx of iodide into cells, which quenches the

fluorescence of a halide-sensitive Yellow Fluorescent Protein (YFP).

Materials:

Cells co-expressing TMEM16A and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)

96-well black, clear-bottom microplates

Phosphate-buffered saline (PBS)

Iodide-containing buffer: 140 mM NaI, 1 mM MgCl2, 2 mM CaCl2, 5 mM glucose, 10 mM

HEPES, pH 7.4.

Agonist stock solution (e.g., 100 mM ATP in water)

T16A(inh)-C01 stock solution (e.g., 10 mM in DMSO)

Fluorescence plate reader

Procedure:
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Seed the YFP-expressing cells into 96-well plates and grow to confluence.

Wash the cells twice with PBS.

Add 50 µL of PBS containing the desired concentration of T16A(inh)-C01 to each well.

Incubate for 10 minutes at room temperature.

Place the plate in the fluorescence plate reader and measure the baseline YFP fluorescence.

Program the plate reader to inject 100 µL of iodide-containing buffer with the TMEM16A

agonist (e.g., 100 µM ATP) into each well.

Immediately after injection, record the decrease in YFP fluorescence over time. The initial

rate of fluorescence quenching is proportional to the rate of iodide influx.

Calculate the percentage of inhibition by comparing the rate of iodide influx in the presence

of T16A(inh)-C01 to the control (vehicle-treated) wells.

Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in a single cell.

Materials:

TMEM16A-expressing cells cultured on glass coverslips

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pulling patch pipettes

Extracellular (bath) solution: 140 mM NMDG-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose,

10 mM HEPES, pH 7.4.

Intracellular (pipette) solution: 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl2, 1 mM Tris-ATP,

10 mM HEPES, pH 7.2. Free calcium concentration can be adjusted to activate TMEM16A.

Agonist stock solution (e.g., 100 mM ATP in water)

T16A(inh)-C01 stock solution (e.g., 10 mM in DMSO)
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Procedure:

Place a coverslip with cells in the recording chamber and perfuse with the extracellular

solution.

Pull a patch pipette with a resistance of 3-5 MΩ when filled with the intracellular solution.

Approach a cell with the pipette and form a giga-ohm seal.

Rupture the cell membrane to achieve the whole-cell configuration.

Hold the cell at a holding potential of -60 mV.

Apply a voltage-step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to

elicit TMEM16A currents.

Activate TMEM16A by including a defined free calcium concentration in the pipette solution

or by perfusing the cell with an agonist-containing extracellular solution.

After recording baseline currents, perfuse the cell with the extracellular solution containing

the desired concentration of T16A(inh)-C01.

Record the currents again using the same voltage-step protocol to determine the extent of

inhibition.

Analyze the current-voltage relationship and the percentage of current inhibition at different

voltages.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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